Sartorypyrone B

Vue d'ensemble

Description

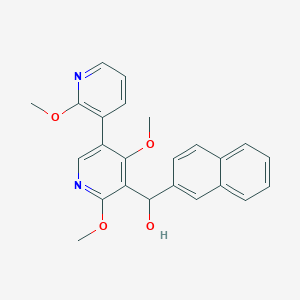

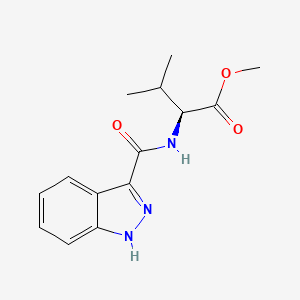

Sartorypyrone B is a 2β-acetoxyl analogue of chevalone C . It is derived from the ethyl acetate extract of the culture of Neosartorya tsunodae (KUFC 9213), a fungus associated with marine sponges . This compound demonstrates potent growth inhibitory activity against MCF-7, NCI-H460, and A375-C5 cancer cell lines with GI50 values of 17.8, 20.5, and 25.0 μM, respectively . This indicates its potential in the study of breast adenocarcinoma, non-small cell lung cancer, and melanoma .

Molecular Structure Analysis

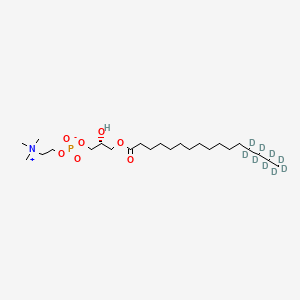

The molecular weight of Sartorypyrone B is 514.65 . Its molecular formula is C30H42O7 . The SMILES representation of its structure isCC@@C(C)([C@H]2OC(C)=O)C)(C[C@@H]2OC(C)=O)C@([H])C@CC(C5=O)=C(OC(C)=C5)O4)(CC1)C . Physical And Chemical Properties Analysis

Sartorypyrone B has a molecular weight of 514.65 and a molecular formula of C30H42O7 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

- Sartorypyrone B, along with other related compounds, has been investigated for its antibacterial properties. Notably, aszonapyrone A and sartorypyrone A exhibited significant antibacterial activity against multidrug-resistant Gram-positive strains, including Staphylococcus aureus and Bacillus subtilis . These findings highlight the potential of sartorypyrone B as an antimicrobial agent.

- Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. Aszonapyrone A and sartorypyrone A showed promising results in inhibiting biofilm formation. At their minimum inhibitory concentration (MIC), practically no biofilm was formed in their presence . This suggests that sartorypyrone B derivatives could be explored further as biofilm-disrupting agents.

- Sartorypyrone B analogs, such as stachatranone B, demonstrated inhibitory effects against Acinetobacter baumannii, a notorious multidrug-resistant pathogen. Stachatranone B exhibited an MIC value of 16 µg/mL, making it a potential candidate for combating this bacterium .

- Sartorypyrone B is part of the secondary metabolite profile produced by marine-derived fungi. These metabolites play crucial roles in pathogenesis. Although the specific function of sartorypyrone B remains to be fully elucidated, its presence suggests involvement in fungal biology and interactions with the environment .

Antibacterial Activity

Antibiofilm Properties

Inhibition of Acinetobacter baumannii

Pathogenesis and Secondary Metabolites

Mécanisme D'action

Target of Action

Sartorypyrone B is a pentacyclic meroterpenoid metabolite isolated from Aspergillus (syn. Neosartorya) species . It exhibits strong growth inhibitory activity, having GI50s of 17.8, 20.5, and 25.0 μM, respectively, for MCF-7, NCI-H460, and A375-C5 . These cell lines represent breast adenocarcinoma, non-small cell lung cancer, and melanoma diseases , suggesting that Sartorypyrone B targets these cancer cells.

Mode of Action

coli, S aureus, and E. fecium . This suggests that Sartorypyrone B may interact with these antibiotics to enhance their effectiveness against certain bacterial strains.

Biochemical Pathways

Sartorypyrone B is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones, a chemical made by the fungal pathogen Aspergillus fumigatus . The biosynthetic pathway for sartorypyrones and related natural products has been proposed . .

Result of Action

Sartorypyrone B exhibits strong growth inhibitory activity against certain cancer cell lines . This suggests that the molecular and cellular effects of Sartorypyrone B’s action may involve the inhibition of cell proliferation.

Action Environment

The action of Sartorypyrone B may be influenced by various environmental factors. For instance, the production of Sartorypyrone B by Aspergillus fumigatus may be affected by the conditions of the fungal culture . Additionally, the effectiveness of Sartorypyrone B against its target cells may be influenced by factors such as the presence of other compounds (e.g., antibiotics ) and the physiological state of the cells

Propriétés

IUPAC Name |

[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAVZYUGRTVMCA-KNUPVKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sartorypyrone B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)